

Technical Monograph: (S)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
CAS No.:	32222-43-8
Cat. No.:	B1609215

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Executive Summary

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (CAS: 32222-43-8) is a high-value chiral building block belonging to the mandelic acid family. Unlike its ortho-chloro isomer (used in Clopidogrel synthesis), the meta-chloro ((S)-3-chloro) variant is a specialized scaffold used primarily in the development of

-adrenergic receptor agonists (e.g., Solabegron, SR 58574) for the treatment of overactive bladder and metabolic disorders. Its utility stems from the precise stereochemical control it affords at the benzylic position, a critical pharmacophore in adrenergic ligands.

Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a phenyl ring substituted at the meta (3-) position with a chlorine atom.[1][2] The benzylic carbon (alpha to the carboxyl group) is chiral, bearing a hydroxyl group, a carboxyl group, the aromatic ring, and a hydrogen atom.

Property	Data
IUPAC Name	(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Common Name	(S)-3-Chloromandelic acid
CAS Number	32222-43-8
Molecular Formula	
Molecular Weight	186.59 g/mol
Chirality	(S)-Enantiomer

Stereochemical Priority (Cahn-Ingold-Prelog)

The absolute configuration is designated as (S) based on the priority of substituents attached to the chiral center (

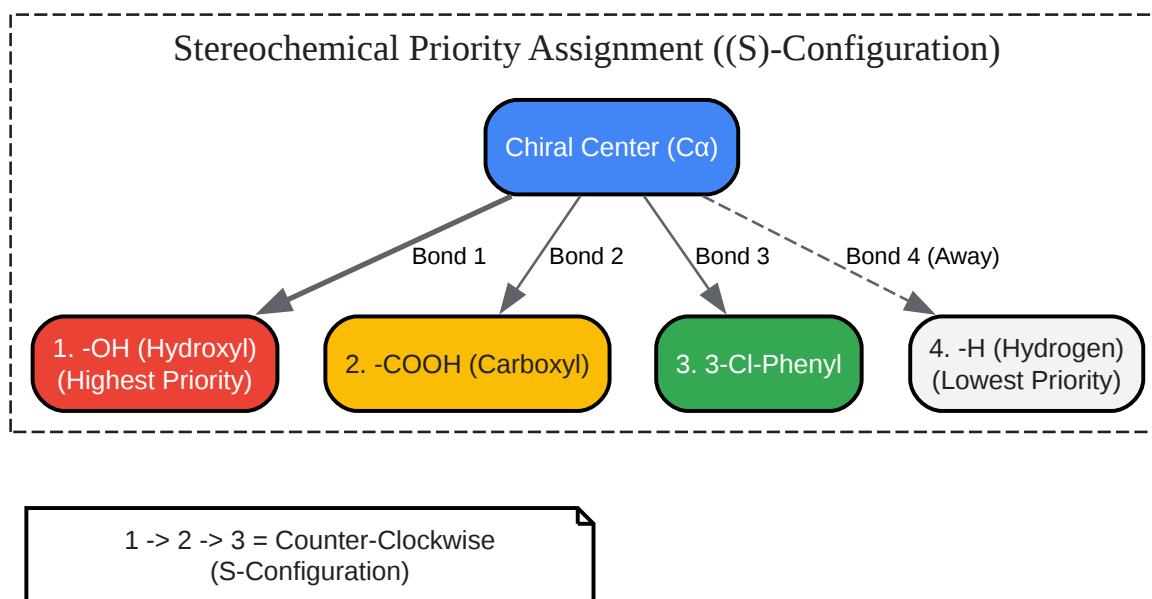
):

- -OH (Oxygen, highest atomic number)
- -COOH (Carbon bonded to 3 oxygens)
- -Ar-Cl (Carbon bonded to aromatic ring)
- -H (Hydrogen, lowest priority)

With the hydrogen atom pointing away from the viewer, the sequence 1

2

3 follows a counter-clockwise direction, confirming the (S) configuration.



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Figure 1: Cahn-Ingold-Prelog priority assignment for the (S)-enantiomer.

Physicochemical Properties[2][5][6][7][8][9]

The physical behavior of (S)-3-chloromandelic acid is dominated by its ability to form intermolecular hydrogen bonds (dimerization of carboxylic acids) and the lipophilicity introduced by the chlorine substituent.

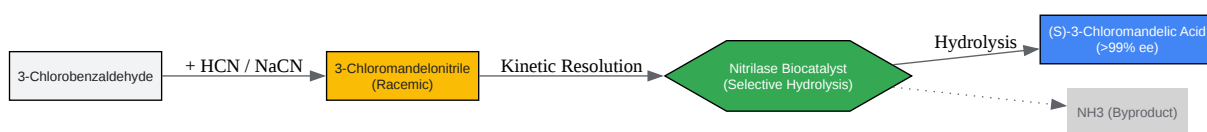
Parameter	Value / Description
Physical State	White to off-white crystalline solid
Melting Point	100 – 104 °C
pKa (Predicted)	~3.24 (Acidic, stronger than acetic acid due to -OH and Cl-induction)
Solubility	Soluble in alcohols (MeOH, EtOH), DMSO, Ethyl Acetate; Sparingly soluble in water
Optical Rotation	to (c=1,) Note: Sign depends on solvent/salt form
Stability	Stable under standard conditions; hygroscopic (protect from moisture)

Synthesis & Biocatalysis[10]

While classical resolution of racemic mixtures using chiral amines (e.g., phenylethylamine) is possible, modern industrial synthesis relies on biocatalytic deracemization or enantioselective hydrolysis using nitrilases. This route is greener and yields higher enantiomeric excess (ee).

Nitrilase-Mediated Synthesis

The precursor, 3-chloromandelonitrile, is hydrolyzed by a specific nitrilase enzyme (e.g., from *Alcaligenes* sp. or engineered variants). The enzyme selectively converts the (S)-nitrile to the (S)-acid, often accompanied by spontaneous racemization of the unreacted nitrile, allowing for a dynamic kinetic resolution (DKR) with theoretical yields approaching 100%.



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Figure 2: Biocatalytic route via nitrilase-mediated hydrolysis of the cyanohydrin precursor.

Pharmaceutical Applications

(S)-3-Chloromandelic acid serves as a critical chiral synthon for

-adrenergic receptor agonists. These drugs relax the detrusor muscle in the bladder and are used to treat overactive bladder (OAB).

Key Drug Targets

- Solabegron (GW427353): A selective

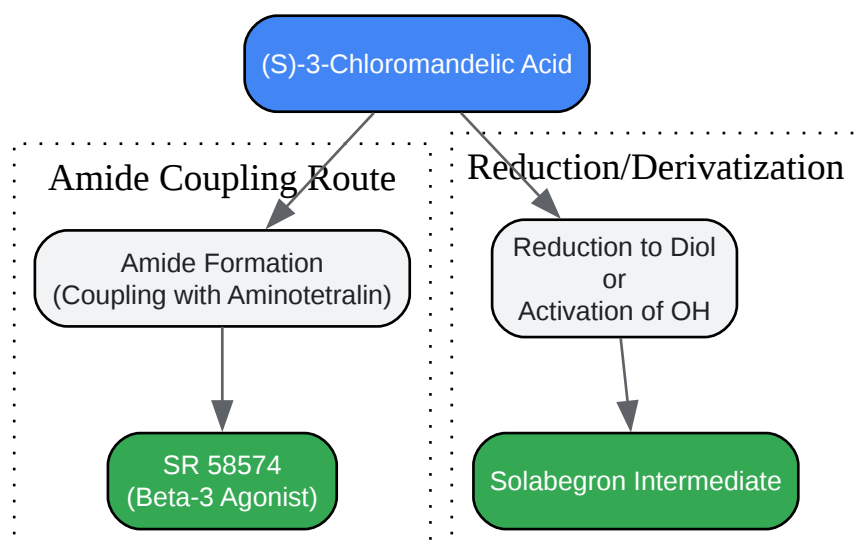
-agonist. The 3-chlorophenyl moiety is essential for binding affinity within the receptor pocket. The (S)-mandelic acid scaffold is often converted to the corresponding amino-alcohol or amide derivative during synthesis.
- SR 58574: A research compound (Sanofi) where the (S)-3-chloromandelic acid is coupled with an aminotetralin derivative.[1] The patent literature explicitly highlights the use of the (S)-isomer to achieve the required biological activity.

Synthetic Utility

The acid functionality allows for amide coupling, while the

-hydroxyl group can be:

- Preserved for hydrogen bonding interactions in the receptor active site.
- Converted to a leaving group (e.g., sulfonate) to install an amine with inversion of configuration (Walden inversion), yielding (R)-amines.



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Figure 3: Divergent synthetic pathways for pharmaceutical applications.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store in a tightly closed container at room temperature (or 2-8°C if specified by CoA), protected from moisture.
- Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

- Biocatalytic Synthesis: Zhang, Z.J., et al. "Efficient production of (R)-o-chloromandelic acid... and (S)-isomers via nitrilase." [3] Bioprocess Biosyst Eng. [Link](#)
- Pharmaceutical Application (SR 58574): Sanofi-Synthelabo Patent EP0303546B1. "O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines." [Link](#)
- Solabegron Development: Uehling, D.E., et al. "Biaryl acids as beta3-adrenergic receptor agonists." Journal of Medicinal Chemistry. [Link](#)

- Crystallography & Properties: "Crystal Structure Prediction and Thermodynamic Modelling of Chiral Molecules." UCL Discovery. [Link](#)

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Sources

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- 2. No results for search term "3D-LAC56806" | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Monograph: (S)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609215/docs#technical-monograph-s-2-3-chlorophenyl-2-hydroxyacetic-acid-1>]

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